

Application Notes and Protocols: Investigating Incretin Hormone Release Using 2-Oleoylglycerol

Author: BenchChem Technical Support Team. **Date:** December 2025

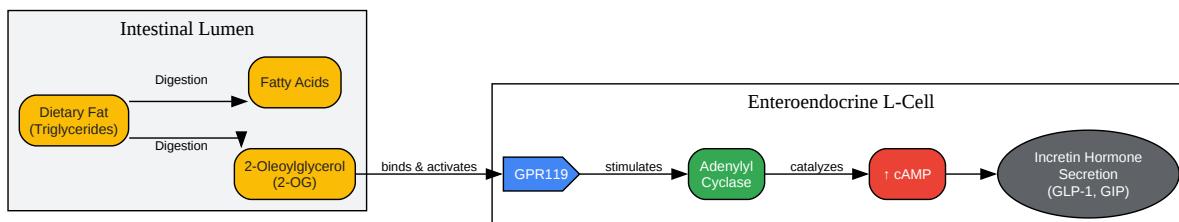
Compound of Interest

Compound Name: **2-Oleoylglycerol**

Cat. No.: **B133480**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals


Introduction

In the field of metabolic research, understanding the mechanisms of incretin hormone release is paramount for the development of novel therapeutics for type 2 diabetes and obesity. The incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are released from enteroendocrine cells in the gut in response to nutrient ingestion and play a crucial role in glucose homeostasis.^{[1][2][3]} Dietary fats are potent stimulators of incretin release.^{[4][5]} While free fatty acids have been a primary focus, their digestion products, such as 2-monoacylglycerols, are emerging as key signaling molecules.

2-Oleoylglycerol (2-OG) is a monoacylglycerol produced during the digestion of dietary triglycerides.^{[6][7]} It has been identified as an agonist for the G protein-coupled receptor 119 (GPR119), a receptor expressed on intestinal L-cells and pancreatic β -cells.^{[4][8][9]} Activation of GPR119 by 2-OG stimulates the release of GLP-1 and GIP, highlighting its role as a nutrient sensor that links fat digestion to incretin secretion.^{[7][8][10]} These application notes provide detailed protocols and data to facilitate the investigation of 2-OG's effects on incretin hormone release.

Signaling Pathway of 2-Oleoylglycerol in Incretin Release

2-Oleoylglycerol, formed from the digestion of dietary fats in the intestinal lumen, activates GPR119 on the surface of enteroendocrine L-cells. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels then trigger the secretion of incretin hormones such as GLP-1 and GIP.

[Click to download full resolution via product page](#)

Caption: 2-OG signaling pathway in enteroendocrine cells.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of **2-Oleoylglycerol** on GPR119 activation and incretin hormone release.

Table 1: In Vitro GPR119 Activation by 2-Oleoylglycerol

Ligand	Cell Line	Assay	EC ₅₀ (μM)	Reference
2-Oleoylglycerol (2-OG)	COS-7 (expressing human GPR119)	cAMP accumulation	2.5	[6][7][8][9]
Oleoylethanolamine (OEA)	COS-7 (expressing human GPR119)	cAMP accumulation	More potent than 2-OG	[6]

Table 2: In Vivo Effects of **2-Oleoylglycerol** on Plasma Incretin Levels in Humans

Treatment	Analyte	Time Window	Observation	Reference
2g 2-OG (jejunal bolus)	Plasma GLP-1	0-25 min	Significantly increased vs. vehicle and oleic acid	[6][7][8]
2g 2-OG (jejunal bolus)	Plasma GIP	0-240 min	Significantly increased vs. vehicle and oleic acid	[6][7]

Experimental Protocols

Protocol 1: In Vitro GPR119 Activation Assay

This protocol describes how to measure the activation of GPR119 by 2-OG in a heterologous expression system by quantifying intracellular cAMP accumulation.

Materials:

- COS-7 cells (or other suitable host cell line)
- Human GPR119 expression vector
- Lipofectamine 2000 (or other transfection reagent)

- DMEM with 10% FBS
- Opti-MEM
- **2-Oleoylglycerol (2-OG)**
- cAMP assay kit (e.g., LANCE Ultra cAMP Kit)
- Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, 500 µM IBMX)

Procedure:

- Cell Seeding and Transfection:
 1. Seed COS-7 cells in a 96-well plate at a density that will result in 80-90% confluence on the day of transfection.
 2. Transfect the cells with the human GPR119 expression vector using Lipofectamine 2000 according to the manufacturer's instructions. Use an empty vector as a negative control.
 3. Incubate for 24-48 hours post-transfection.
- Compound Preparation:
 1. Prepare a stock solution of 2-OG in a suitable solvent (e.g., DMSO or ethanol).
 2. Create a serial dilution of 2-OG in assay buffer to achieve the desired final concentrations.
- Cell Stimulation:
 1. Aspirate the culture medium from the cells and wash once with assay buffer.
 2. Add the diluted 2-OG solutions to the respective wells.
 3. Incubate at 37°C for 30 minutes.
- cAMP Measurement:

1. Lyse the cells and measure intracellular cAMP levels using a commercial cAMP assay kit, following the manufacturer's protocol.
2. Read the plate on a suitable plate reader.

- Data Analysis:
 1. Normalize the data to the response of a known GPR119 agonist or the maximum response observed.
 2. Plot the concentration-response curve and calculate the EC₅₀ value using non-linear regression.

Protocol 2: In Vitro GLP-1 Release Assay from Enterendoocrine Cells

This protocol details a method to measure GLP-1 secretion from the murine STC-1 or human HuTu-80 enteroendocrine cell lines in response to 2-OG stimulation.[11][12][13]

Materials:

- STC-1 or HuTu-80 cells
- DMEM with 10% FBS
- 6-well or 12-well cell culture plates
- Assay buffer (e.g., HEPES buffer)
- **2-Oleoylglycerol** (2-OG)
- Protease inhibitor cocktail (e.g., with DPP-4 inhibitor)
- PMSF (Phenylmethylsulfonyl fluoride)
- BCA Protein Assay Kit
- Active GLP-1 ELISA kit

Procedure:

- Cell Culture:

1. Seed STC-1 or HuTu-80 cells in multi-well plates and grow to 80-90% confluence.[\[11\]](#)

- Stimulation:

1. Prepare a stock solution of 2-OG. For stimulation, dilute the stock solution in assay buffer to the desired final concentration. Sonication may be required to ensure the lipid is well-dissolved.[\[11\]](#)

2. Wash the cells twice with pre-warmed assay buffer.

3. Add the 2-OG stimulation buffer to the cells. Include a vehicle control (assay buffer with the same concentration of solvent).

4. Incubate for a defined period (e.g., 2 hours) at 37°C in a cell culture incubator.[\[13\]](#)

- Sample Collection and Processing:

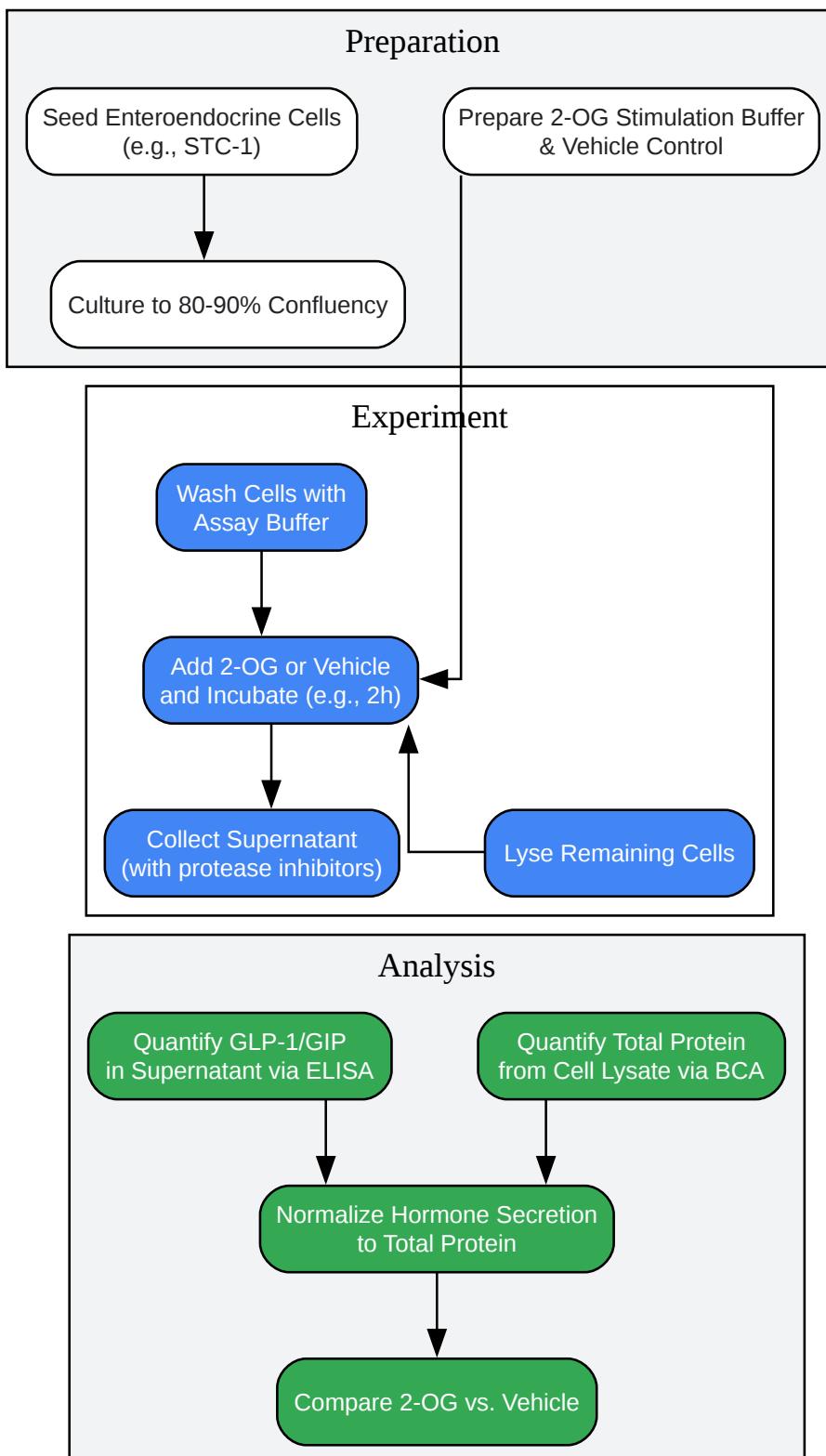
1. Collect the supernatant from each well into microcentrifuge tubes containing a protease inhibitor cocktail and PMSF to prevent GLP-1 degradation.[\[11\]](#)

2. Centrifuge the samples at 850 x g for 5 minutes at 4°C to pellet any detached cells.[\[11\]](#)

3. Transfer the clarified supernatant to a new tube. Samples can be stored at -80°C or used immediately.[\[11\]](#)

- Cell Lysis and Protein Quantification:

1. Lyse the remaining cells in the wells and measure the total protein concentration using a BCA assay. This is used to normalize the GLP-1 secretion to the cell number in each well.[\[11\]](#)


- GLP-1 Quantification:

1. Measure the concentration of active GLP-1 in the supernatant samples using a commercially available ELISA kit according to the manufacturer's instructions.[13][14]

- Data Analysis:
 1. Calculate the amount of GLP-1 secreted per well.
 2. Normalize the GLP-1 secretion to the total protein content of the corresponding well.
 3. Compare the normalized GLP-1 secretion in 2-OG treated wells to the vehicle control.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vitro experiment investigating the effect of **2-Oleoylglycerol** on incretin hormone release from cultured enteroendocrine cells.

[Click to download full resolution via product page](#)**Caption:** In vitro workflow for 2-OG stimulated incretin release.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. journals.physiology.org [journals.physiology.org]
- 2. researchgate.net [researchgate.net]
- 3. Incretin Hormones and Type 2 Diabetes—Mechanistic Insights and Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.regionh.dk [research.regionh.dk]
- 5. Stimulation of incretin secretion by dietary lipid: is it dose dependent? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. 2-Oleoyl glycerol is a GPR119 agonist and signals GLP-1 release in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. In-vitro GLP-1 Release Assay Using STC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In-vitro GLP-1 Release Assay Using STC-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. protocols.io [protocols.io]
- To cite this document: BenchChem. [Application Notes and Protocols: Investigating Incretin Hormone Release Using 2-Oleoylglycerol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b133480#using-2-oleoylglycerol-to-investigate-incretin-hormone-release>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com